ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate
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Overview
Description
Ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H21NO5 and its molecular weight is 391.423. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Phosphine-Catalyzed Annulation
Zhu et al. (2003) developed an expedient method using ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon in [4 + 2] annulation reactions with N-tosylimines, catalyzed by organic phosphines. This methodology allows for the synthesis of highly functionalized tetrahydropyridines, expanding the reaction scope and demonstrating the compound's utility in constructing complex nitrogen-containing heterocycles with high regio- and diastereoselectivity (Zhu, Lan, & Kwon, 2003).
Wessely Oxidation and Diels–Alder Reactions
Yates et al. (1993) detailed the synthesis of (±)-coronafacic acid via a tandem Wessely oxidation followed by an intramolecular Diels–Alder reaction. This study highlights the compound's role in complex organic synthesis, leading to products with significant biological activity (Yates, Bhamare, Granger, & Macas, 1993).
Molecular Structure Studies
Crystal and Molecular Structure
Kaur et al. (2012) reported on the crystal and molecular structures of related compounds, providing insights into their conformation, molecular packing, and the impact of substituent variation on structural dynamics. This information is crucial for understanding the reactivity and interaction patterns of such molecules in chemical reactions (Kaur et al., 2012).
Supramolecular Chemistry
Intermolecular Interactions
Suresh et al. (2007) explored the supramolecular aggregation of polysubstituted pyridines, demonstrating the importance of C-H...O, C-H...F, and C-H...π interactions in stabilizing the crystal structures of these compounds. This study underscores the significance of non-covalent interactions in the design and synthesis of molecular architectures with specific properties (Suresh, Kumar, Perumal, Mostad, & Natarajan, 2007).
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar indole structures have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the lipophilicity of a compound can influence its bioavailability .
Result of Action
Indole derivatives have been associated with a variety of biological activities, suggesting a range of potential effects .
Properties
IUPAC Name |
ethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-4-29-23(27)18-12(2)24-21-14-7-5-6-8-15(14)22(26)20(21)19(18)13-9-10-16(25)17(11-13)28-3/h5-11,19,24-25H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFBJUHWGVOXCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)O)OC)C(=O)C4=CC=CC=C42)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.